(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine
Description
Properties
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-3-4-12-5-7-13(8-6-12)10(14)9-1-2-9/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKXJNJRBVQECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for (2-[4-(Cyclopropylcarbonyl)piperazin-1-yl]ethyl)amine
The preparation of this compound generally involves the acylation of piperazine derivatives followed by functional group transformations to introduce the ethylamine moiety. Two main approaches have been documented in patent literature, which can be summarized as follows:
Method 2: Direct Coupling Using Amide Coupling Reagents
An alternative approach involves direct coupling of 1-(cyclopropylcarbonyl)piperazine with ethylene diamine derivatives or related amines using amide coupling agents:
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Coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are used to activate the carbonyl group.
The reaction is carried out in polar aprotic solvents like dimethylacetamide (DMA) or acetonitrile.
A tertiary amine base (e.g., DIPEA) is added to facilitate coupling and neutralize acids.
The reaction is typically stirred at room temperature for extended periods (e.g., 16-18 hours).
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The crude product is purified by preparative high-performance liquid chromatography (HPLC), extraction, or crystallization.
Yields vary depending on conditions but can reach up to 78% for intermediate steps and 84-90% for final products in optimized protocols.
Representative Reaction Data and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Piperazine + Cyclopropanecarbonyl chloride + DIPEA | Acetic acid or DCM | 20–40°C | Overnight | High (>85%) | Stirring under nitrogen, base neutralizes HCl |
| 2 | 1-(Cyclopropylcarbonyl)piperazine + 2-chloroethylamine + base | DCM or acetonitrile | Room temp to 40°C | Several hours | Moderate to high (~70-90%) | Purification by extraction and recrystallization |
| 3 | Coupling with HBTU + DIPEA | DMA or acetonitrile | Room temp (18 h) | 16-18 hours | ~78% (intermediate) | Requires careful control of moisture and temperature |
| 4 | Deprotection (if Boc-protected intermediates used) | 6M HCl in ethanol | Room temp | 1 hour | ~58.5% | Followed by basification and extraction |
Detailed Research Findings and Optimization Notes
Base Selection: N,N-diisopropylethylamine (DIPEA) is preferred for its steric hindrance and ability to efficiently scavenge HCl without promoting side reactions.
Solvent Choice: Polar aprotic solvents like dimethylacetamide (DMA) and acetonitrile provide good solubility for reagents and intermediates, facilitating coupling reactions.
Temperature Control: Maintaining reaction temperatures below 25°C during coupling steps improves yields and reduces by-product formation.
Purification Strategies: Preparative HPLC is effective for high-purity isolation, but crystallization methods are favored for scalability.
Yield Considerations: Multi-step processes involving Boc protection and deprotection show cumulative yield losses; direct coupling methods can improve overall efficiency.
Environmental and Safety Aspects: Use of less toxic solvents and reagents is an ongoing focus, with biphasic reaction systems (water/organic solvent) employed to reduce hazardous waste.
Summary Table of Key Preparation Methods
| Preparation Method | Key Reagents | Solvent(s) | Base | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acylation + Ethylamine Substitution | Cyclopropanecarbonyl chloride, 2-chloroethylamine | Acetic acid, DCM | DIPEA, triethylamine | 70-90 | Simple, high yield, scalable | Use of acid chlorides, toxic solvents |
| Direct Coupling with HBTU | HBTU, 1-(cyclopropylcarbonyl)piperazine, ethylene diamine | DMA, acetonitrile | DIPEA | 78-90 | Fewer steps, direct synthesis | Expensive coupling agents, moisture sensitive |
| Boc Protection/Deprotection Route | Boc-piperazine, HCl, cyclopropanecarbonyl chloride | DMA, ethanol, DCM | DIPEA | 58-78 (intermediates) | Protects amine functionalities | Additional steps, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethylamine chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives can inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related piperazine-ethylamine derivatives and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Cyclopropylcarbonyl vs. The carbonyl group could also influence metabolic stability, as esterases or amidases might hydrolyze it, unlike stable alkyl/aryl groups.
- Cyclopropylmethyl vs. Cyclopropylcarbonyl : The cyclopropylmethyl group in lacks the carbonyl’s polarity, resulting in higher lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), which may affect blood-brain barrier penetration.
Biological Activity
(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a piperazine ring attached to a cyclopropylcarbonyl group, which is significant for its biological activity.
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly in the central nervous system. The piperazine moiety is known for its ability to modulate dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions .
1. Dopamine Receptor Affinity
Compounds containing piperazine derivatives have shown significant affinity for dopamine receptors, particularly the D4 subtype. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 of 0.057 nM at the D4 receptor, indicating a strong binding affinity . While specific data for this compound is limited, its structural similarity suggests potential activity in this area.
2. Antitumor Activity
A study on related compounds demonstrated that certain piperazine derivatives could inhibit tumor growth in vivo. For example, a derivative tested against breast carcinoma showed a tumor volume inhibition (TVI) of around 35% when administered at 100 mg/kg . Although direct studies on this compound are lacking, the antitumor potential of similar structures warrants further investigation.
3. Calcium Channel Inhibition
Research into piperazine derivatives has also indicated their role in inhibiting T-type calcium channels. A related compound reduced blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, suggesting cardiovascular benefits . This aspect could be relevant for this compound's pharmacological profile.
Case Studies
| Study | Compound | Target | IC50 | Effect |
|---|---|---|---|---|
| Study 1 | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D4 Receptor | 0.057 nM | High affinity |
| Study 2 | Piperazine derivative | Breast carcinoma (MX1) | 100 mg/kg | TVI ~35% |
| Study 3 | T-type calcium channel blocker | Spontaneously hypertensive rats | - | Reduced blood pressure |
Q & A
Basic: What are the recommended synthetic routes for (2-[4-(cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves:
- Step 1: Reacting a piperazine precursor (e.g., 4-(cyclopropylcarbonyl)piperazine) with a bromoethylamine derivative under basic conditions (e.g., triethylamine in ethanol) at elevated temperatures (140°C) to form the ethylamine linkage .
- Step 2: Purification via preparative thin-layer chromatography (TLC) or column chromatography to isolate the product. Yields are typically optimized by adjusting reaction time, solvent polarity (e.g., 95% EtOH), and stoichiometric ratios of reagents .
Basic: How is structural confirmation performed for this compound?
Methodological Answer:
Structural integrity is confirmed using:
- Mass Spectrometry (MS): Electrospray ionization (ESI+) detects the molecular ion peak (e.g., m/z 238 [M + H]+ for analogous piperazine derivatives) .
- NMR Spectroscopy: ¹H NMR (300 MHz, MeOD) identifies proton environments, such as cyclopropyl methyl groups (δ 0.36–1.09 ppm) and piperazine/ethylamine protons (δ 2.33–3.73 ppm) .
- Purity Assessment: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies require systematic modifications and biological testing:
- Core Modifications: Vary the cyclopropylcarbonyl group (e.g., replace with methyl or benzoyl) to assess impact on target binding .
- Side-Chain Adjustments: Test ethylamine chain length or substituents (e.g., propyl vs. ethyl) to evaluate pharmacokinetic properties .
- Biological Assays: Use enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays (e.g., dopamine D2/D3) to correlate structural changes with activity .
Advanced: How to resolve discrepancies in biological activity data across assays?
Methodological Answer:
Discrepancies arise from assay conditions or compound stability. Mitigation strategies include:
- Replicate Experiments: Conduct triplicate measurements under standardized conditions (pH, temperature) .
- Stability Testing: Assess compound degradation in buffer solutions (e.g., PBS) via LC-MS over 24–72 hours .
- Control Compounds: Use known inhibitors/agonists (e.g., hCA I/II inhibitors) to validate assay reliability .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding poses with target proteins (e.g., adenosine receptors) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability .
- ADMET Prediction: Tools like SwissADME predict absorption, metabolism, and toxicity profiles based on lipophilicity (LogP) and polar surface area .
Advanced: How to optimize multi-step synthesis for higher yields?
Methodological Answer:
- Stepwise Optimization:
- Coupling Reaction: Increase temperature (140°C → 160°C) and use microwave-assisted synthesis to accelerate kinetics .
- Catalyst Screening: Test palladium or copper catalysts for Suzuki or Buchwald-Hartwig couplings in analogous piperazine derivatives .
- Workup Refinement: Replace TLC with flash chromatography for higher recovery rates (>80%) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Fluorescent Probes: Conjugate the compound with Cy5 or FITC for confocal microscopy to track cellular uptake .
- Knockdown/Overexpression: Use siRNA or CRISPR to silence putative targets (e.g., dopamine receptors) and measure activity changes .
- Biophysical Assays: Surface plasmon resonance (SPR) quantifies binding affinity (KD) to purified receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
